molecular formula C9H8FNS B1644290 2-Ethyl-6-fluoro-1,3-benzothiazole

2-Ethyl-6-fluoro-1,3-benzothiazole

Cat. No.: B1644290
M. Wt: 181.23 g/mol
InChI Key: XHLAXHWHBRKZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-fluoro-1,3-benzothiazole is a benzothiazole derivative characterized by an ethyl substituent at position 2 and a fluorine atom at position 4. Benzothiazoles are bicyclic aromatic systems with a sulfur and nitrogen atom in the thiazole ring.

Properties

Molecular Formula

C9H8FNS

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethyl-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C9H8FNS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3

InChI Key

XHLAXHWHBRKZRM-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=C(C=C2)F

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Positions and Key Properties

Compound Substituents Key Properties References
2-Ethyl-6-fluoro-1,3-benzothiazole 2-Ethyl, 6-F Enhanced lipophilicity; potential metabolic stability Inferred
2-Hydrazino-6-fluoro-1,3-benzothiazole 2-Hydrazino, 6-F Polar hydrazine group; antimicrobial activity
6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole 6-MeO, 2-Styryl, 4-N₃ Photoreactive azide; bioorthogonal labeling applications
2-Chloro-4-methyl-1,3-benzothiazole 2-Cl, 4-Me Electron-withdrawing Cl; increased reactivity
6-Trifluoromethylbenzothiazole derivatives 6-CF₃, variable 2-substituents Strong electron-withdrawing CF₃; enhanced binding affinity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like Cl or CF₃ in analogues, affecting aromatic ring reactivity and intermolecular interactions .
  • Fluorine vs. Methoxy at Position 6 : Fluorine’s small size and high electronegativity reduce metabolic oxidation compared to methoxy groups, which may increase steric hindrance .

Comparison with Target Compound :

  • The ethyl group in this compound may enhance bioavailability compared to polar hydrazino derivatives, though antimicrobial efficacy is unconfirmed without direct data .

Challenges :

  • Regioselectivity in polyhalogenated benzothiazoles (e.g., 5-chloro-6-fluoro derivatives) requires controlled reaction conditions .
  • Azide-containing derivatives (e.g., 2-azido-6-fluoro-1,3-benzothiazole) demand protective measures due to their photoreactive nature .

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